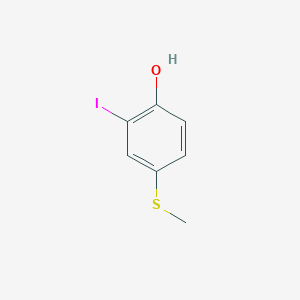
2-Iodo-4-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-(methylsulfanyl)phenol is an organoiodide of phenol that contains an iodine atom and a methylsulfanyl group attached to the benzene ring. This compound is part of the broader class of iodophenols, which are known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methylsulfanyl)phenol typically involves electrophilic halogenation of phenol with iodine. The reaction conditions often require a catalyst and a controlled environment to ensure the selective iodination at the desired position on the phenol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic halogenation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: 4-(Methylsulfanyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-4-(methylsulfanyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to its inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodophenol
- 4-Iodophenol
- 2,4-Diiodophenol
- 2-Iodo-4-(methylsulfonyl)phenol
Comparison
2-Iodo-4-(methylsulfanyl)phenol is unique due to the presence of both an iodine atom and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to other iodophenols, this compound offers a versatile platform for further functionalization and exploration in various scientific fields .
Propiedades
Fórmula molecular |
C7H7IOS |
|---|---|
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
2-iodo-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
Clave InChI |
LENSJAPOTBBFDW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


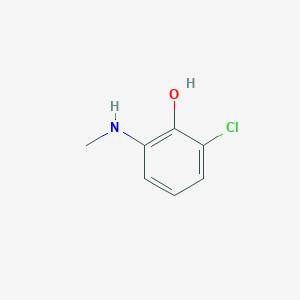
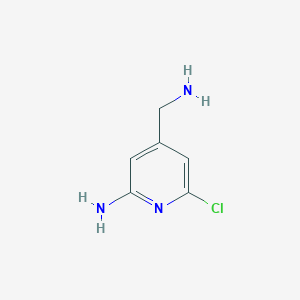
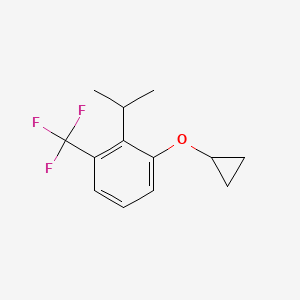
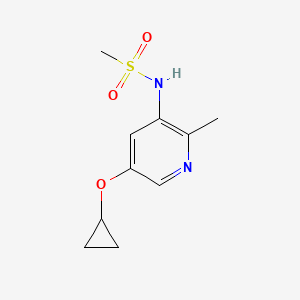
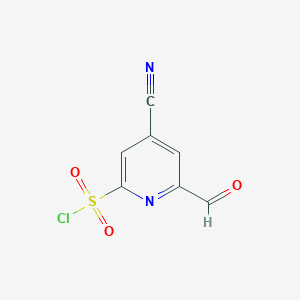
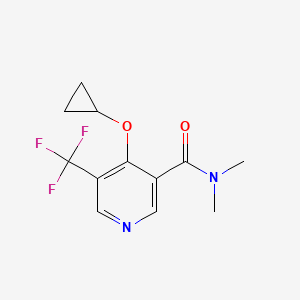
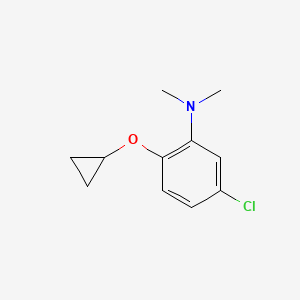

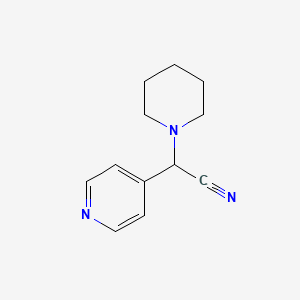
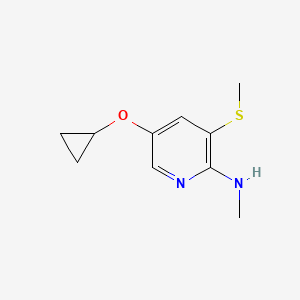
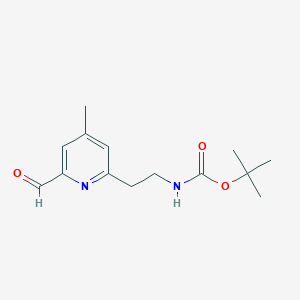
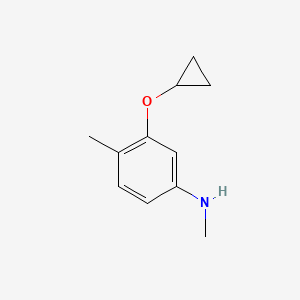
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

